5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 101184-10-5
VCID: VC20747108
InChI: InChI=1S/C6H8N2O3/c1-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
SMILES: CCC1=C(NC(=O)N1)C(=O)O
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid

CAS No.: 101184-10-5

Cat. No.: VC20747108

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid - 101184-10-5

CAS No. 101184-10-5
Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name 5-ethyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Standard InChI InChI=1S/C6H8N2O3/c1-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
Standard InChI Key BIIBLAGNYXUUEI-UHFFFAOYSA-N
SMILES CCC1=C(NC(=O)N1)C(=O)O
Canonical SMILES CCC1=C(NC(=O)N1)C(=O)O

Chemical Identity and Properties

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family. The compound features an imidazole ring with specific substitutions that contribute to its unique chemical and biological properties. The heterocyclic nature of this compound makes it particularly interesting for medicinal chemistry applications.

Basic Chemical Information

The compound is characterized by several key identifiers that help distinguish it in chemical databases and literature. Table 1 presents the basic chemical identification information for 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number101184-10-5
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
IUPAC Name5-ethyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid
Standard InChIInChI=1S/C6H8N2O3/c1-2-3-4(5(9)10)8-6(11)7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
Standard InChIKeyBIIBLAGNYXUUEI-UHFFFAOYSA-N
SMILESCCC1=C(NC(=O)N1)C(=O)O
Canonical SMILESCCC1=C(NC(=O)N1)C(=O)O
PubChem Compound ID13815989

The molecular structure of this compound features an imidazole ring with an ethyl group at position 5, a carbonyl group at position 2, and a carboxylic acid group at position 4. This arrangement of functional groups contributes to the compound's chemical reactivity and biological activity.

Structural Features

The compound possesses several key structural features that define its chemical behavior:

  • Imidazole Ring: The five-membered heterocyclic ring containing two nitrogen atoms forms the core structure.

  • Carbonyl Group: The oxo group at position 2 contributes to the compound's ability to participate in hydrogen bonding.

  • Carboxylic Acid Group: Located at position 4, this functional group provides acidic properties and potential for derivatization.

  • Ethyl Substituent: The ethyl group at position 5 increases the lipophilicity of the molecule compared to unsubstituted or methyl-substituted analogs.

These structural elements collectively determine the compound's physical properties, chemical reactivity, and biological interactions, making it a versatile building block for various applications.

Synthetic Methodologies

The synthesis of 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid typically involves well-established organic chemistry procedures that have been optimized for yield and purity. Understanding these synthetic routes is crucial for researchers seeking to produce or modify this compound.

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and high yield. These industrial methods focus on optimizing reaction conditions to minimize by-product formation and maximize efficiency. Parameters such as temperature, pressure, and catalyst selection are carefully controlled to enhance the yield and purity of the final product.

Quality control measures, including chromatographic analysis and spectroscopic characterization, are implemented throughout the production process to ensure the compound meets the required specifications for research and commercial applications.

Chemical Reactivity

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid exhibits diverse chemical reactivity patterns, primarily due to its functional groups and heterocyclic structure. Understanding these reaction patterns is essential for researchers exploring potential modifications or applications of this compound.

Types of Reactions

The compound can participate in various chemical transformations based on its functional groups:

  • Oxidation Reactions: The compound can undergo oxidation to form corresponding derivatives with modified oxidation states, particularly at the imidazole ring positions.

  • Reduction Reactions: The ketone group at position 2 can be reduced to form the corresponding alcohol derivative, altering the compound's hydrogen-bonding characteristics.

  • Substitution Reactions: The carboxylic acid group provides opportunities for nucleophilic substitution reactions, allowing for the formation of esters, amides, and other derivatives.

  • Ring Modifications: The imidazole ring can undergo various modifications, including additional substitutions or transformations that alter its electronic properties.

Common Reagents and Reaction Conditions

Different reagents are employed depending on the desired transformation:

  • For oxidation reactions, reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used under carefully controlled conditions.

  • Reduction reactions commonly employ sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), with the choice depending on the selectivity required and functional group compatibility.

  • For substitution reactions at the carboxylic acid position, nucleophiles such as amines or alcohols are used, often in conjunction with activating agents like dicyclohexylcarbodiimide (DCC).

These reactions typically require specific temperature ranges, solvent systems, and sometimes catalysts to proceed efficiently while minimizing side reactions.

Applications in Research

5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid has found applications across multiple research domains, particularly in medicinal chemistry and agricultural science. Its unique structure makes it valuable for various scientific investigations.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as both a subject of study and a building block for developing potentially therapeutic molecules:

Antimicrobial Research

Research indicates that 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid and its derivatives exhibit promising antimicrobial properties. Studies have demonstrated that modifications to the imidazole ring can enhance activity against both bacterial and fungal pathogens.

The compound's mechanism of action in microbial systems appears to involve enzyme inhibition, disrupting critical metabolic pathways necessary for microbial survival and proliferation. This property makes it a candidate for development in the ongoing search for novel antimicrobial agents.

Enzyme Inhibition Studies

The compound has been investigated for its potential to inhibit specific enzymes linked to disease processes. Notable among these is its activity as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate biosynthesis pathways. This inhibitory activity suggests potential applications in developing new antifolate drugs, which have applications in antimicrobial, antiparasitic, and anticancer treatments.

In vitro assays have demonstrated that certain derivatives significantly inhibit DHFR activity, highlighting the compound's potential in enzyme-targeted therapeutic development.

Agricultural Science Applications

The compound's biological activity extends to agricultural applications, offering potential solutions for crop protection and enhancement:

Pesticide Development

Explorations into pesticide applications have revealed that 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid can effectively interact with biological systems in pests. Field trials have demonstrated that formulations containing this compound can significantly reduce pest populations while maintaining relatively low toxicity to beneficial insects.

Plant Growth Regulation

Studies suggest that the compound may function as a plant growth regulator. Experimental applications at specific concentrations have shown increased growth rates and improved yields in crops such as corn and soybeans. This effect is attributed to the compound's ability to modulate hormonal pathways within plants, potentially offering sustainable approaches to agricultural productivity enhancement.

Biological Activity

The biological activity profile of 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid reveals its potential in therapeutic applications. Understanding these activities provides insights into possible pharmaceutical developments.

Antimicrobial Activity

Research has demonstrated that 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. Studies assessing imidazole derivatives, including this compound, have shown notable activity against both Gram-positive and Gram-negative bacteria.

The minimum inhibitory concentration (MIC) values observed for this compound against common pathogens such as Escherichia coli and Staphylococcus aureus have been reported to be competitive with traditional antibiotics, suggesting potential applications in antimicrobial development.

Anticancer Properties

The compound has been evaluated for anticancer effects across multiple human cancer cell lines. In vitro studies have demonstrated that 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid can inhibit cell proliferation in various cancer types, including breast, lung, and liver cancer cells.

Table 2: Anticancer Activity Against Selected Cell Lines

Cancer Cell LineTypeIC50 Value Range (μM)
MCF-7Breast cancer20-30
H460Lung cancer15-25
HepG2Liver cancer25-35

These findings indicate potential applications in cancer therapeutics, particularly as a lead compound for developing more potent anticancer agents.

Mechanism of Action

The biological activity of 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid appears to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound has demonstrated the ability to inhibit specific enzymes involved in critical metabolic pathways. This includes potential inhibition of kinases that play crucial roles in tumor growth and survival.

  • Apoptosis Induction: In cancer cell studies, the compound has shown the ability to induce programmed cell death (apoptosis) through the activation of caspase pathways, suggesting a dual mechanism of action involving both cell cycle arrest and apoptotic induction.

  • Antimicrobial Action: The compound's antimicrobial effects likely stem from its ability to disrupt essential biochemical processes in microbial cells, potentially including cell wall synthesis, protein synthesis, or DNA replication.

These mechanisms collectively contribute to the compound's observed biological activities and highlight its potential in therapeutic applications.

Comparison with Similar Compounds

Understanding how 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid compares to related compounds provides valuable insights into structure-activity relationships and potential optimization strategies.

Related Imidazole Derivatives

Several structurally related compounds share similarities with 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid but differ in key substitutions:

  • 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Similar in structure but lacks the ethyl group at position 5, resulting in different lipophilicity and potentially altered biological activity.

  • 5-Methyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid: Features a methyl group instead of an ethyl group at position 5, which affects the compound's size, lipophilicity, and potentially its binding characteristics with biological targets.

  • 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid ethyl ester (CAS: 87214-70-8): The ethyl ester derivative, which has different physicochemical properties including increased lipophilicity and decreased acidity compared to the parent carboxylic acid .

Table 3: Comparison of 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acidC6H8N2O3156.14Reference compound
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acidC4H4N2O3~128No substituent at position 5
5-Methyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acidC5H6N2O3~142Methyl instead of ethyl at position 5
5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid ethyl esterC8H12N2O3184.19Ethyl ester instead of carboxylic acid

Structure-Activity Relationships

The presence of the ethyl group at position 5 in 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid confers unique properties compared to its analogs:

  • Increased Lipophilicity: The ethyl group enhances lipophilicity compared to unsubstituted or methyl-substituted analogs, potentially improving membrane permeability and cellular uptake.

  • Steric Effects: The larger ethyl group may influence binding interactions with biological targets, affecting both affinity and selectivity for specific enzymes or receptors.

  • Electronic Effects: The electron-donating properties of the ethyl group can modulate the electronic distribution within the imidazole ring, potentially altering reactivity and interaction with biological molecules.

These structure-activity relationships provide valuable insights for rational design and optimization of derivatives with enhanced biological activities or specific targeting properties.

Analytical Characterization

Proper characterization of 5-Ethyl-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid is essential for confirming its identity, purity, and structural features. Various analytical techniques are employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide crucial structural information about the compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR are essential for confirming the structure. Characteristic signals include those from the ethyl group protons, the imidazole ring, and the carboxylic acid group.

  • Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands, including those associated with the carbonyl groups (both from the carboxylic acid and the 2-oxo position), N-H stretching, and C-H stretching from the ethyl group.

  • Mass Spectrometry: This technique confirms the molecular weight and provides fragmentation patterns that support structural identification. High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, further confirming its molecular formula.

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